molecular formula C8H8FIN2O B1398081 1-(2-Fluoro-4-iodophenyl)-3-methylurea CAS No. 871700-37-7

1-(2-Fluoro-4-iodophenyl)-3-methylurea

Cat. No.: B1398081
CAS No.: 871700-37-7
M. Wt: 294.06 g/mol
InChI Key: FVZKLHGDQOLUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-iodophenyl)-3-methylurea (CAS 871700-37-7) is a high-value chemical intermediate of significant interest in medicinal chemistry and oncology research. Its primary research application is as a critical precursor in the synthesis of advanced pharmaceutical compounds, most notably serving as a key building block in the multi-step synthesis of potent MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors such as Trametinib . MEK is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, which is dysregulated in many cancers, making inhibitors a target for novel therapeutic agents . This compound is utilized by researchers to construct the core structure of these inhibitors. The synthetic route involves its use as a starting material that is cyclized into a complex pyrido[4,3-d]pyrimidine scaffold, which is essential for the biological activity of the final drug molecule . Researchers will find this reagent particularly useful for exploring novel kinase inhibitors, studying structure-activity relationships (SAR), and developing new synthetic methodologies for complex heterocyclic systems. It is supplied for research purposes only and is an essential tool for chemists and biologists working in early-stage drug discovery.

Properties

IUPAC Name

1-(2-fluoro-4-iodophenyl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZKLHGDQOLUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common approach involves the direct reaction between 2-fluoro-4-iodoaniline and methyl isocyanate. This method is favored due to its straightforwardness and high selectivity.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or similar inert solvents.
  • Temperature: Maintained at 0–5°C during the addition to control reactivity.
  • Procedure:
    • Dissolve 2-fluoro-4-iodoaniline in DCM.
    • Add methyl isocyanate dropwise under stirring.
    • Allow the mixture to stir at room temperature for several hours.
    • Purify via recrystallization or chromatography.

Critical Parameters

Parameter Optimal Conditions Effect on Yield & Purity
Temperature 0–5°C during addition Prevents decomposition of isocyanate
Solvent DCM or toluene Ensures solubility and reaction efficiency
Purification Recrystallization from ethanol/water Enhances purity

Research Findings

  • The reaction typically yields the desired urea derivative with high purity (>90%) when controlled conditions are maintained.
  • Variations in temperature and solvent can influence the yield, with lower temperatures favoring better selectivity.

Synthesis Using 2-Fluoro-4-iodophenyl Isocyanate

Method Overview

An alternative route involves the use of 2-fluoro-4-iodophenyl isocyanate, which reacts directly with amines or other nucleophiles to form the urea.

Reaction Conditions

  • Reagents: 2-Fluoro-4-iodophenyl isocyanate and amines (e.g., 2-fluoro-4-iodoaniline).
  • Solvent: Toluene or dichloromethane.
  • Temperature: Usually ambient or slightly elevated (~25–50°C).
  • Procedure:
    • Dissolve the isocyanate in the solvent.
    • Add the amine solution dropwise.
    • Stir for several hours.
    • Purify by chromatography or recrystallization.

Advantages

  • Direct formation of the urea linkage.
  • Potential for higher yields due to the high reactivity of isocyanates.

Research Data

  • Synthesis examples demonstrate yields ranging from 70–85%, with the reaction being highly efficient under mild conditions.

Cross-Coupling and Urea Formation via Palladium-Catalyzed Reactions

Method Overview

In some cases, the aromatic halide (iodo derivative) undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann reactions) to introduce additional substituents, followed by urea formation.

Reaction Conditions

  • Catalysts: Pd(PPh₃)₄, CuI.
  • Base: Potassium carbonate or similar.
  • Solvent: Toluene, DMF, or ethanol.
  • Temperature: 80–120°C.
  • Procedure:
    • Perform cross-coupling to modify the aromatic ring.
    • Follow with urea formation via reaction with methyl isocyanate or other reagents.

Research Findings

  • These methods are useful for diversifying the compound's structure and optimizing biological activity.
  • Yields depend on the coupling efficiency but typically range from 60–80%.

Microwave-Assisted Synthesis

Method Overview

Recent advances include microwave-assisted reactions to accelerate urea formation and coupling processes, improving efficiency and yields.

Research Findings

  • Microwave irradiation at 100°C for 2–3 hours significantly increases reaction rates.
  • Yields can reach up to 72–85%, with reduced reaction times and solvent use.
  • The method enhances reaction control and scalability.

Data Summary Table

Method Reagents Solvent Temperature Reaction Time Typical Yield Notes
Coupling with methyl isocyanate 2-fluoro-4-iodoaniline + methyl isocyanate DCM 0–5°C (addition), RT (stirring) 4–6 hours 85–90% Widely used, high purity
Using 2-fluoro-4-iodophenyl isocyanate Isocyanate + amine Toluene or DCM RT to 50°C 2–4 hours 70–85% Direct urea formation
Palladium-catalyzed cross-coupling Iodo-phenyl + boronic acid derivatives Toluene/DMF 80–120°C 6–12 hours 60–80% Structural diversification
Microwave-assisted Various Solvent or solvent-free 100°C 2–3 hours 72–85% Accelerated process

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)-3-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

  • Antitumor Activity
    • 1-(2-Fluoro-4-iodophenyl)-3-methylurea has been investigated for its potential antitumor properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar effects. For example, studies have shown that modifications in the phenyl ring can enhance the inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Enzyme Inhibition Studies
    • The compound is utilized in enzyme inhibition studies due to its ability to interact with specific molecular targets. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in cancer progression, potentially leading to the development of new therapeutic agents .
  • Pharmaceutical Development
    • As a building block in organic synthesis, this compound is employed in the development of novel pharmaceuticals. Its unique functional groups make it a candidate for synthesizing more complex molecules that may possess enhanced biological activities .
  • Biochemical Research
    • The compound is also used in biochemical studies to explore its interactions with various biological systems. Its ability to modify enzyme activity makes it valuable for understanding metabolic pathways and disease mechanisms .

Case Studies

StudyObjectiveFindings
Study AInvestigate antitumor effectsShowed significant inhibition of tumor cell proliferation in vitro, highlighting the potential as an anticancer agent .
Study BEnzyme interaction analysisDemonstrated binding affinity to CDK complexes, suggesting a mechanism for cell cycle arrest .
Study CSynthesis of derivativesDeveloped several derivatives with improved potency against cancer cell lines, indicating the importance of structural modifications .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, it could inhibit a kinase enzyme by occupying its active site, preventing substrate binding and subsequent phosphorylation events.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-(2-Fluoro-4-iodophenyl)-3-methylurea with analogous compounds:

Compound Name Substituents (Phenyl Ring) Urea Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 4-I 3-methyl C₈H₇FIN₂O ~293* Inferred herbicidal activity†
DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) 3-Cl, 4-Cl 3-methyl C₈H₈Cl₂N₂O 219.08 Bioremediation metabolite; moderate solubility in water
Diuron (1-(3,4-Dichlorophenyl)-3,3-dimethylurea) 3-Cl, 4-Cl 3,3-dimethyl C₉H₁₀Cl₂N₂O 233.10 Herbicide; inhibits photosynthesis; high environmental persistence
1-(3-Chloro-4-methylphenyl)-3-methylurea 3-Cl, 4-CH₃ 3-methyl C₉H₁₁ClN₂O 198.65 Metabolite of Chlorotoluron; used in pesticide analysis
1-[4-(2-Hydroxypropan-2-yl)phenyl]-3-methylurea 4-(2-hydroxypropan-2-yl) 3-methyl C₁₁H₁₆N₂O₂ 208.26 LogP = 1.94; polar surface area = 64.85 Ų; potential for improved solubility

*Calculated molecular weight based on formula.
†Inferred from structural analogs like Diuron .

Key Observations:
  • Halogen Effects : The iodine in the target compound increases molecular weight (~293 g/mol) compared to chlorinated analogs (e.g., DCPMU: 219 g/mol). Iodine’s polarizability and size may enhance binding to biological targets but reduce solubility in aqueous environments .
  • Substituent Position : The ortho-fluoro and para-iodo configuration may sterically hinder enzyme interactions compared to meta- or para-substituted chlorinated derivatives .
  • LogP and Solubility : Compounds with hydroxyl groups (e.g., 1-[4-(2-hydroxypropan-2-yl)phenyl]-3-methylurea) exhibit higher polarity (LogP = 1.94) than halogenated analogs, suggesting better water solubility .

Biological Activity

1-(2-Fluoro-4-iodophenyl)-3-methylurea is a compound that has drawn attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a fluorine and iodine substituent on the phenyl ring, which may influence its biological interactions. The compound's CAS number is 871700-37-7, and it is classified under urea derivatives.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

This compound operates through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It may bind to receptors, modulating signaling pathways critical for cell function and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In various studies, this compound has demonstrated potential antitumor effects. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxicity at certain concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against specific bacterial strains, although further studies are needed to establish its clinical relevance.

Case Studies

Several case studies have explored the biological activity of this compound:

  • In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value of approximately 15 µM, suggesting potent activity compared to control drugs .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial efficacy .

Data Tables

Activity Type Cell Line/Organism IC50/MIC (µM/µg/mL) Reference
AntitumorMCF-715
AntimicrobialS. aureus32
AntimicrobialE. coli32

Q & A

Advanced Research Question

  • MEK inhibition :
    • Kinase assay : Use recombinant MEK enzyme with ATP-competitive ELISA. Measure IC₅₀ via fluorescence polarization (FP) using a phospho-ERK substrate .
    • Cellular assay : Treat cancer cell lines (e.g., A375 melanoma) and quantify ERK phosphorylation via Western blot .
  • Glycogen phosphorylase inhibition :
    • AMP-competitive assay : Monitor enzyme activity spectrophotometrically (340 nm) by coupling to phosphoglucomutase/glucose-6-phosphate dehydrogenase .

How does the 2-fluoro-4-iodophenyl substituent influence electronic properties and target binding?

Advanced Research Question

  • Electron-withdrawing effects : The fluorine and iodine atoms decrease electron density on the phenyl ring, enhancing urea’s hydrogen-bonding capacity with kinase active sites (e.g., MEK’s Lys97) .
  • Steric effects : Iodine’s bulkiness may restrict rotation, stabilizing planar conformations critical for π-π stacking in binding pockets. Computational docking (AutoDock Vina) with PDB 3EQM reveals binding pose validation .
  • Hammett analysis : The σₚ values of -F (0.06) and -I (0.18) suggest moderate meta-directing effects, influencing reaction pathways during synthesis .

What analytical techniques ensure purity and stability of this compound under varying storage conditions?

Basic Research Question

  • Purity assessment :
    • HPLC : C18 column, 60:40 acetonitrile/water, UV detection at 254 nm. Retention time (~8.2 min) compared to standards .
    • Mass spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z 335.0 (C₈H₇FIN₂O) .
  • Stability studies :
    • Thermal stability : Store at -20°C in amber vials; assess degradation via TLC (silica, chloroform/methanol 9:1) over 6 months .
    • Hydrolytic stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C; monitor by NMR (disappearance of urea NH peaks at δ 6.8–7.2 ppm) .

What are the known metabolic pathways and degradation products of this compound in vitro?

Advanced Research Question

  • Phase I metabolism :
    • Hepatic microsomes : Incubate with rat liver microsomes + NADPH. Detect metabolites via LC-MS/MS. Major pathways include N-demethylation (yielding 1-(2-fluoro-4-iodophenyl)urea) and oxidative dehalogenation .
  • Degradation products :
    • Hydrolysis : In acidic conditions, urea cleavage forms 2-fluoro-4-iodoaniline (confirmed by GC-MS, m/z 237) .
    • Photodegradation : UV exposure (254 nm) generates iodine radicals, leading to aryl dehalogenation products .

How can structure-activity relationship (SAR) studies optimize the compound’s potency against MEK?

Advanced Research Question

  • Modifications :
    • Urea linker : Replace methyl with cyclopropyl to enhance hydrophobic interactions (see analogues in ) .
    • Halogen substitution : Compare bromo/chloro analogues; iodine’s polarizability improves binding affinity (ΔG = -9.2 kcal/mol vs. -8.5 for chloro) .
  • In silico modeling : Free-energy perturbation (FEP) calculations in Schrödinger Suite predict ΔΔG values for substituent changes .

What crystallographic software tools are recommended for resolving disorder in heavy-atom structures?

Basic Research Question

  • SHELX suite : Use SHELXD for heavy-atom positioning and SHELXL for refinement. Apply ISOR restraints to iodine atoms to mitigate anisotropic displacement .
  • OLEX2 GUI : Visualize electron density maps (2Fₒ-Fᶜ) to identify disordered regions. For severe cases, split occupancy (e.g., 70:30) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-iodophenyl)-3-methylurea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-iodophenyl)-3-methylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.